molecular formula C5H9N3O2 B2617866 Methyl 2-azido-2-methylpropanoate CAS No. 1882904-10-0

Methyl 2-azido-2-methylpropanoate

Cat. No.: B2617866
CAS No.: 1882904-10-0
M. Wt: 143.146
InChI Key: XRQXELZJPSQSBI-UHFFFAOYSA-N
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Description

Methyl 2-azido-2-methylpropanoate (CAS: Not explicitly listed in evidence) is an organic compound featuring an azide (-N₃) group and a methyl ester moiety. Its structure comprises a branched alkyl chain (2-methylpropanoate) with an azide substituent at the α-carbon, making it highly reactive due to the azide’s propensity for cycloaddition and decomposition reactions. This compound is primarily utilized in click chemistry applications, polymer synthesis, and as a precursor for energetic materials. Its reactivity necessitates careful handling, as azides can decompose explosively under heat, friction, or shock .

Properties

IUPAC Name

methyl 2-azido-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXELZJPSQSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-2-methylpropanoate can be synthesized through the nucleophilic substitution of methyl 2-bromopropanoate with sodium azide in dimethylformamide. The reaction typically proceeds at room temperature, resulting in the formation of the azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Cycloaddition: Copper(I) catalysts for click chemistry reactions.

    Reduction: Triphenylphosphine in the presence of water.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 2-azido-2-methylpropanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azido group to an amino group can facilitate further functionalization of the compound .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Methyl Esters

Methyl esters, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (identified in resin samples in ), share the ester functional group (-COOCH₃) but lack the azide group. These diterpene-derived esters exhibit higher molecular weights (e.g., sandaracopimaric acid methyl ester: ~330 g/mol) and lower reactivity compared to Methyl 2-azido-2-methylpropanoate (~157 g/mol) due to their bulky hydrocarbon frameworks .

Table 1: Key Properties of this compound vs. Other Methyl Esters

Compound Molecular Weight (g/mol) Functional Groups Reactivity Profile
This compound ~157 Azide, ester High (azide cycloaddition)
Sandaracopimaric acid methyl ester ~330 Ester, diterpene Low (hydrocarbon stability)
Methyl salicylate 152.15 Ester, phenolic hydroxyl Moderate (ester hydrolysis)

Note: Methyl salicylate data derived from Table 3 in .

Azide-Containing Compounds

However, this branching may reduce solubility in polar solvents relative to simpler azides .

Reactivity and Stability

  • Thermal Stability: this compound is less thermally stable than non-azido esters (e.g., methyl propionate) due to the azide group’s sensitivity. and highlight that non-azido esters (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid derivatives) require standard handling precautions, whereas azides demand specialized protocols to mitigate explosion risks .
  • Click Chemistry: The azide group enables rapid Huisgen cycloaddition with alkynes, a property absent in non-azido esters like methyl salicylate (Table 3, ). This reactivity is pivotal in bioconjugation and polymer cross-linking.

Physical Properties

Volatility and Solubility :

  • This compound likely exhibits moderate volatility, comparable to methyl esters of similar molecular weight (e.g., methyl salicylate, boiling point ~222°C).
  • Its solubility in organic solvents (e.g., dichloromethane, ether) is higher than that of diterpene esters () due to its smaller size but lower than hydrophilic esters like methyl acetate .

Q & A

Q. Q: What are the critical steps in synthesizing Methyl 2-azido-2-methylpropanoate, and how can reaction conditions be optimized to maximize yield?

A: Synthesis typically involves azide introduction via nucleophilic substitution of a precursor (e.g., halogenated ester). Key steps include:

  • Precursor selection : Use methyl 2-bromo-2-methylpropanoate to react with sodium azide in polar aprotic solvents (e.g., DMF) under inert atmosphere.
  • Temperature control : Maintain 60–80°C to balance reaction rate and avoid azide decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
    Characterization via ¹H/¹³C NMR (azide resonance at ~3.3 ppm), FT-IR (azide stretch ~2100 cm⁻¹), and HRMS ensures structural integrity .

Stability and Handling Precautions

Q. Q: What are the key stability risks during storage, and how should experimental protocols mitigate them?

A: this compound is thermally sensitive due to the azide group. Key precautions:

  • Storage : Keep at 2–8°C in amber vials under nitrogen to prevent moisture absorption and light-induced degradation .
  • Decomposition monitoring : Use DSC/TGA to detect exothermic decomposition above 100°C. Avoid grinding or shock to prevent accidental detonation .
  • Waste disposal : Neutralize with aqueous sodium nitrite before disposal to reduce toxicity .

Advanced Reaction Mechanisms

Q. Q: How does the steric environment of the tert-butyl group influence azide reactivity in click chemistry applications?

A: The 2-methylpropanoate backbone creates steric hindrance, slowing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Mitigation strategies:

  • Catalyst optimization : Use tris(triazolylmethyl)amine ligands to enhance Cu(I) activity in sterically crowded systems .
  • Kinetic studies : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to quantify cycloadduct formation .
    Contradictions in reaction rates under varying solvent polarities (e.g., DMSO vs. THF) suggest solvent-dependent transition-state stabilization .

Analytical Method Development

Q. Q: What chromatographic methods resolve this compound from byproducts like unreacted azide or ester hydrolysis products?

A: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with:

  • Mobile phase : 0.1% trifluoroacetic acid to suppress tailing.
  • Detection : UV at 210 nm (azide) and 254 nm (ester).
    For trace impurities, LC-MS/MS in positive ion mode (m/z 158.1 for [M+H]⁺) provides specificity . Validate methods per ICH guidelines for linearity (R² > 0.995) and LOD/LOQ (<0.1% w/w) .

Biological Applications and Safety

Q. Q: What in vitro models are suitable for studying the bioactivity of azide-containing esters, and what cytotoxicity thresholds apply?

A: Prioritize cell lines with azide tolerance (e.g., HEK293 or HepG2):

  • Dosing : Start at 10 µM, monitoring viability via MTT assay over 48 hr. IC50 values >50 µM suggest low acute toxicity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS to assess metabolic liability .
    Caution : Azides may inhibit cytochrome P450 enzymes; include negative controls .

Data Contradictions in Thermal Decomposition Studies

Q. Q: How can conflicting DSC data on decomposition onset temperatures (e.g., 100°C vs. 120°C) be reconciled?

A: Variability arises from:

  • Sample purity : Impurities (e.g., residual solvents) lower decomposition onset. Pre-purify via preparative HPLC .
  • Heating rate : Use standardized DSC protocols (10°C/min under N₂) for reproducibility. Slower rates (~2°C/min) may reveal multi-stage decomposition .
  • Instrument calibration : Validate against reference standards (e.g., indium melt point) .

Advanced Computational Modeling

Q. Q: Which DFT methods best predict the electronic structure and reactivity of this compound?

A: Employ B3LYP/6-311+G(d,p) for:

  • Transition-state analysis : Identify CuAAC activation barriers (ΔG‡ < 20 kcal/mol indicates feasible reactivity) .
  • Electrostatic potential maps : Highlight nucleophilic azide termini and electrophilic ester carbonyls.
    Validate against experimental IR and NMR data to refine basis sets .

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